molecular formula C6H11Cl2NO2 B3379622 4-Morpholineacetyl chloride, hydrochloride CAS No. 167982-24-3

4-Morpholineacetyl chloride, hydrochloride

Cat. No.: B3379622
CAS No.: 167982-24-3
M. Wt: 200.06 g/mol
InChI Key: XXSBFGCGTYHYIV-UHFFFAOYSA-N
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Description

Chemical Identity: 4-Morpholineacetyl chloride, hydrochloride (CAS: 89531-58-8) is an organic compound with the molecular formula C₆H₁₂ClNO₃ and a molecular weight of 181.62 g/mol . It is the hydrochloride salt of 4-morpholineacetic acid, characterized by a morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) linked to an acetyl group via an ethylene bridge. The hydrochloride form enhances its stability and solubility in polar solvents, though it remains insoluble in water under standard conditions .

Applications: This compound serves as a versatile reagent in organic synthesis, particularly in the preparation of amides, esters, and other derivatives. Its morpholine moiety acts as a non-classical bioisostere, providing hydrogen-bonding capacity and polarity to target molecules, which is valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

2-morpholin-4-ylacetyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2.ClH/c7-6(9)5-8-1-3-10-4-2-8;/h1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSBFGCGTYHYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620380
Record name (Morpholin-4-yl)acetyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167982-24-3
Record name (Morpholin-4-yl)acetyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetyl chloride, hydrochloride typically involves the reaction of morpholine with chloroacetyl chloride. The reaction is carried out at low temperatures (5-10°C) in the presence of a base such as triethylamine and a solvent like diethyl ether . The reaction mixture is then stirred for several hours and left at room temperature to complete the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetyl chloride, hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted morpholine derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form morpholine and acetic acid.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with an amine can yield a morpholine derivative with an amide functional group.

Scientific Research Applications

4-Morpholineacetyl chloride, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetyl chloride, hydrochloride involves its reactivity with nucleophiles. The compound acts as an acylating agent, transferring its acetyl group to nucleophilic sites on other molecules. This reactivity is utilized in various synthetic processes to modify and create new compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-Morpholineacetyl chloride, hydrochloride with structurally related morpholine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications References
This compound C₆H₁₂ClNO₃ 181.62 Morpholine, acetyl, HCl salt Insoluble in water Organic synthesis, bioisosteric agent
4-Morpholinecarbonyl chloride C₅H₈ClNO₂ 149.58 Morpholine, carbonyl chloride Reacts violently with water Peptide coupling, polymer chemistry
4-(2-Chloroethyl)morpholine hydrochloride C₆H₁₃Cl₂NO 194.08 Morpholine, chloroethyl, HCl salt Soluble in polar solvents Alkylating agent, intermediate in drug synthesis
2-Morpholinoacetic acid hydrochloride C₆H₁₂ClNO₃ 181.62 Morpholine, acetic acid, HCl salt Slightly soluble in methanol pH adjustment, buffer systems
4-(Morpholinomethyl)aniline hydrochloride C₁₁H₁₇ClN₂O 240.72 Morpholine, aniline, HCl salt Not reported Ligand in coordination chemistry

Key Research Findings

  • Synthetic Efficiency: this compound achieves 50–95% yields in acid-catalyzed hydrolyses, as demonstrated in the synthesis of 2-amino-5-methylphenol hydrochloride .
  • Bioisosteric Advantage : The morpholine ring in this compound mimics pyran or piperidine rings in drug design, enhancing metabolic stability without sacrificing bioavailability .
  • Comparative Stability : Unlike 4-Morpholinecarbonyl chloride, the hydrochloride salt form of 4-Morpholineacetyl chloride is less prone to hydrolysis, making it preferable for multi-step syntheses .

Biological Activity

4-Morpholineacetyl chloride, hydrochloride is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 4-Morpholineacetyl chloride typically involves the reaction of morpholine with acetyl chloride. This reaction can be catalyzed by triethylamine in an organic solvent such as diethyl ether, leading to the formation of the desired morpholine derivative. The general reaction scheme can be represented as follows:

Morpholine+Acetyl ChlorideTriethylamine4 Morpholineacetyl Chloride\text{Morpholine}+\text{Acetyl Chloride}\xrightarrow{\text{Triethylamine}}\text{4 Morpholineacetyl Chloride}

Biological Activities

The biological activity of this compound has been extensively studied, revealing a range of pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of morpholine exhibit significant antimicrobial properties. For instance, a study evaluated various morpholine derivatives against different bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that several compounds showed promising antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 15.6 μg/mL for certain derivatives .

CompoundBacterial StrainMIC (μg/mL)
M1Staphylococcus aureus15.6
M2E. coli31.2
M3Mycobacterium smegmatis15.6

Antitumor Activity

In addition to antimicrobial effects, 4-Morpholineacetyl chloride has also been investigated for its antitumor properties. A study found that certain morpholine derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy .

Antidiabetic and Anti-inflammatory Effects

Other studies have highlighted the antidiabetic and anti-inflammatory activities of morpholine derivatives. These compounds have been shown to modulate glucose metabolism and exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Case Studies

Several case studies have provided insights into the applications and effectiveness of 4-Morpholineacetyl chloride in various therapeutic areas:

  • Antimicrobial Efficacy : A comprehensive study evaluated multiple morpholine derivatives against clinical isolates of bacteria. The findings underscored the importance of structural modifications in enhancing antimicrobial potency.
  • Anticancer Properties : Research involving the screening of morpholine derivatives against cancer cell lines revealed that specific substitutions on the morpholine ring significantly increased cytotoxicity.
  • Pharmacological Profiling : Detailed pharmacological profiling has been conducted to assess the safety and efficacy of these compounds in preclinical models, paving the way for potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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